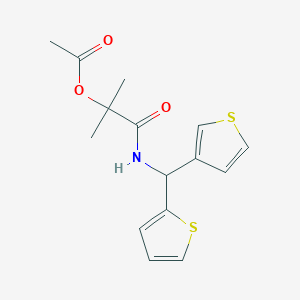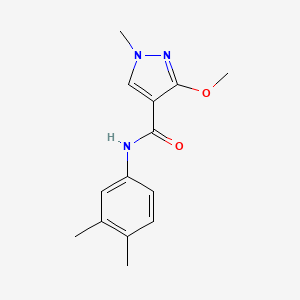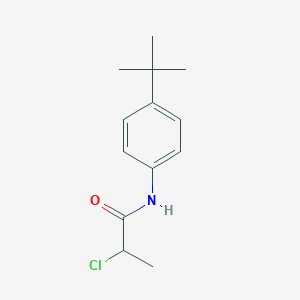
N-(4-tert-butylphenyl)-2-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-2-chloropropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloropropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-chloropropanamide typically involves the reaction of 4-tert-butylaniline with 2-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining the reaction mixture at low temperatures to control the exothermic nature of the acylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
化学反応の分析
Types of Reactions
N-(4-tert-butylphenyl)-2-chloropropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of N-(4-tert-butylphenyl)-2-azidopropanamide or N-(4-tert-butylphenyl)-2-thiocyanatopropanamide.
Oxidation: Formation of N-(4-tert-butylphenyl)-2-chloropropanoic acid.
Reduction: Formation of N-(4-tert-butylphenyl)-2-aminopropane.
科学的研究の応用
N-(4-tert-butylphenyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-tert-butylphenyl)-2-bromopropanamide
- N-(4-tert-butylphenyl)-2-iodopropanamide
- N-(4-tert-butylphenyl)-2-fluoropropanamide
Uniqueness
N-(4-tert-butylphenyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, iodine, or fluorine analogs. The tert-butyl group also contributes to its steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
特性
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHRWYTDPAXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)
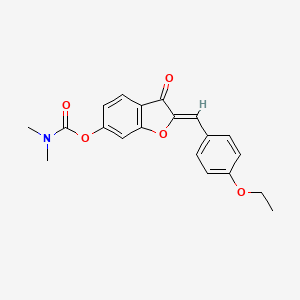
![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)
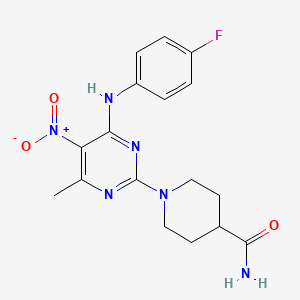

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)


